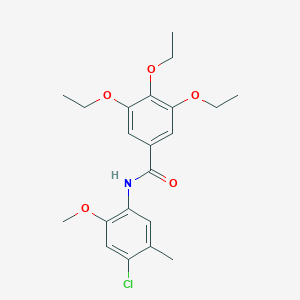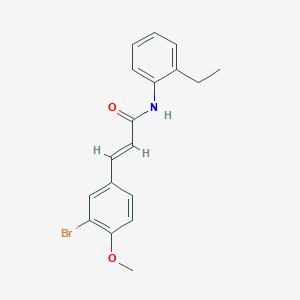
N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-triethoxybenzamide
Descripción general
Descripción
N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-triethoxybenzamide is an organic compound characterized by its complex aromatic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-triethoxybenzamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2-methoxy-5-methylaniline and 3,4,5-triethoxybenzoic acid.
Amide Formation: The key step involves the formation of an amide bond between the amine group of 4-chloro-2-methoxy-5-methylaniline and the carboxylic acid group of 3,4,5-triethoxybenzoic acid. This is usually achieved through a coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic ring.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-triethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s aromatic structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism by which N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-triethoxybenzamide exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: By affecting these targets, the compound can influence pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chloro-2-methoxy-5-methylphenyl)-3-hydroxy-2-naphthamide
- N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
Uniqueness
N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-triethoxybenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. Its triethoxy substitution is particularly noteworthy, as it can influence the compound’s solubility, reactivity, and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO5/c1-6-26-18-10-14(11-19(27-7-2)20(18)28-8-3)21(24)23-16-9-13(4)15(22)12-17(16)25-5/h9-12H,6-8H2,1-5H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYJQGQKZOXIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 4-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B3476181.png)
![2-[(3-methoxybenzoyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3476183.png)

![N-(2-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3476208.png)
![2-Methylpropyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B3476209.png)
![ethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3476212.png)
![cyclohexyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B3476214.png)
![cyclohexyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B3476221.png)
![3,4,5-triethoxy-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3476227.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B3476238.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-triethoxybenzoate](/img/structure/B3476249.png)
